4-Hexylbenzyl bromide
Overview
Description
4-Hexylbenzyl bromide is an organic compound with the molecular formula C13H19Br. It consists of a benzene ring substituted with a bromomethyl group and a hexyl chain. This compound is a member of the benzylic bromides, which are known for their reactivity and utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexylbenzyl bromide can be synthesized through the bromination of 4-hexylbenzyl alcohol using reagents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. Another common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale bromination reactions using NBS or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps like distillation and recrystallization to purify the final compound.
Chemical Reactions Analysis
Types of Reactions: 4-Hexylbenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Common Reagents and Conditions:
NBS in CCl4: Used for bromination reactions.
KMnO4 in acidic conditions: Used for oxidation to benzoic acids.
Sodium hydroxide (NaOH): Used for nucleophilic substitution reactions.
Major Products:
Benzylic Alcohols: Formed through nucleophilic substitution with hydroxide.
Benzoic Acids: Formed through oxidation reactions.
Scientific Research Applications
4-Hexylbenzyl bromide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-hexylbenzyl bromide primarily involves its reactivity at the benzylic position. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify other molecules by attaching the benzyl group to various substrates, thereby altering their chemical properties and biological activities .
Comparison with Similar Compounds
Benzyl Bromide: Similar structure but lacks the hexyl chain.
4-Methylbenzyl Bromide: Contains a methyl group instead of a hexyl group.
4-Ethylbenzyl Bromide: Contains an ethyl group instead of a hexyl group .
Uniqueness: 4-Hexylbenzyl bromide is unique due to the presence of the hexyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications where other benzylic bromides may not be as effective.
Properties
IUPAC Name |
1-(bromomethyl)-4-hexylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLFJPOPJBZODW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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